Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-
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Overview
Description
Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- is a compound that features a cyclopropane ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
The synthesis of Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- typically involves the reaction of 1-amino-2-fluorocyclopropane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN) at controlled temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include bases like sodium hydroxide, acids like TFA, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- involves its interaction with specific molecular targets. The Boc protecting group stabilizes the amino group, allowing for selective reactions. Upon deprotection, the free amino group can participate in various biochemical pathways, potentially interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino acids and fluorinated cyclopropane derivatives. For example:
1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cyclopropane ring.
2-(tert-Butoxycarbonylamino)-1-ethanol: Features a Boc-protected amino group and an ethanol moiety.
The uniqueness of Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- lies in its combination of a fluorine atom and a cyclopropane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
188897-47-4 |
---|---|
Molecular Formula |
C9H14FNO4 |
Molecular Weight |
219.212 |
IUPAC Name |
2-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14FNO4/c1-8(2,3)15-7(14)11-9(6(12)13)4-5(9)10/h5H,4H2,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
XKFYURQVMXWSEK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1(CC1F)C(=O)O |
Synonyms |
Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- |
Origin of Product |
United States |
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